An In-Depth Technical Guide to 6-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine: Properties, Synthesis, and Therapeutic Potential
An In-Depth Technical Guide to 6-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine: Properties, Synthesis, and Therapeutic Potential
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine, a heterocyclic compound of significant interest to the pharmaceutical and life sciences research communities. We will delve into its core chemical and physical properties, propose a detailed synthetic pathway grounded in established organic chemistry principles, and explore its potential therapeutic applications by examining the biological activities of structurally related analogues. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into this promising molecular scaffold.
Introduction: The Significance of the Pyridinyl-Triazole Scaffold
The fusion of pyridine and 1,2,4-triazole rings creates a heterocyclic system that is a cornerstone of modern medicinal chemistry. This structural motif is prevalent in a wide array of biologically active compounds, demonstrating a broad spectrum of therapeutic applications. The 1,2,4-triazole moiety, in particular, is known for its ability to participate in hydrogen bonding and its metabolic stability, making it a valuable component in drug design. Derivatives of this scaffold have been investigated for their potential as anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antiviral agents.[1][2] The specific compound, 6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine, combines this privileged scaffold with a cyclopropyl group, a feature known to enhance metabolic stability and binding affinity in certain contexts.
Molecular and Physicochemical Properties
The fundamental chemical and physical properties of 6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine are summarized below. These properties are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| IUPAC Name | 6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine | N/A |
| Molecular Formula | C10H11N5 | N/A |
| Molecular Weight | 201.23 g/mol | N/A |
| CAS Number | Not directly available in search results. | N/A |
Note: While a direct CAS number for this specific compound was not found in the initial search, related structures with propyl and isopropyl substitutions have unique identifiers.[3][4] Researchers should verify the CAS number upon synthesis or acquisition from a commercial supplier.
Proposed Synthesis and Characterization
A plausible synthetic route for 6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine can be devised based on established methodologies for the synthesis of substituted 1,2,4-triazoles.[5] The following multi-step process is proposed, starting from readily available precursors.
Proposed Synthetic Pathway
The synthesis initiates with the conversion of a picolinamide precursor, followed by the formation of a thiosemicarbazide intermediate, which is then cyclized to form the desired 1,2,4-triazole ring.
Caption: Proposed synthetic workflow for 6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-Cyclopropyl-2-aminopicolinimidamide
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To a stirred solution of 2-aminopicolinamide in an appropriate solvent (e.g., dry toluene), add a suitable imidoyl chloride formation reagent (e.g., phosphorus pentachloride) at 0 °C.
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Allow the reaction to warm to room temperature and stir for 2-4 hours.
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Add a solution of cyclopropylamine in the same solvent dropwise at 0 °C.
-
Stir the reaction mixture overnight at room temperature.
-
Quench the reaction with an aqueous base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 2: Synthesis of 1-(2-Aminopyridin-6-yl)-N-cyclopropylcarbonohydrazonoyl isothiocyanate
-
Dissolve the N-cyclopropyl-2-aminopicolinimidamide in a suitable solvent (e.g., dichloromethane).
-
Add a solution of thiophosgene in the same solvent dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Remove the solvent under reduced pressure to yield the crude isothiocyanate, which can be used in the next step without further purification.
Step 3: Intramolecular Cyclization to form the Triazole-thione
-
Dissolve the crude isothiocyanate in a suitable solvent (e.g., ethanol).
-
Add a base (e.g., sodium hydroxide or potassium carbonate) and heat the mixture to reflux for 4-6 hours.[5]
-
Cool the reaction mixture and neutralize with an acid (e.g., acetic acid).
-
The precipitated product can be collected by filtration, washed with water, and dried.
Step 4: Desulfurization
-
To a solution of the triazole-thione in a suitable solvent (e.g., ethanol or acetic acid), add a desulfurizing agent (e.g., Raney nickel or nitric acid).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the desulfurizing agent and its byproducts.
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Concentrate the filtrate under reduced pressure and purify the residue by recrystallization or column chromatography to obtain the final product.
Characterization
The synthesized compound should be characterized using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the presence of the cyclopropyl and pyridinyl-triazole moieties.
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Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Potential Biological Activity and Therapeutic Applications
Caption: Structure-Activity Relationship (SAR) insights for the pyridinyl-triazole scaffold.
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Anticonvulsant Activity: A series of 4-amino-4H-1,2,4-triazole derivatives have demonstrated anticonvulsant properties, suggesting that the core triazole structure is amenable to this activity.[6]
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P2X7 Receptor Antagonism: Aminotriazole-based compounds have been synthesized and investigated as P2X7 antagonists, which are implicated in inflammatory processes.[7] This suggests a potential role for the target compound in inflammation-related disorders.
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Antibacterial and Antifungal Activity: The 1,2,4-triazole nucleus is a well-established pharmacophore in antimicrobial agents.[1][2] The title compound could be explored for its efficacy against various bacterial and fungal strains.
-
Anticancer Potential: Various substituted pyrazolo-pyridines and triazoles have been evaluated for their antiproliferative effects against cancer cell lines.[8][9] The cytotoxic potential of 6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine warrants investigation.
The cyclopropyl group at the N4 position of the triazole ring is of particular interest as it can influence the compound's conformation and metabolic profile, potentially enhancing its biological activity and pharmacokinetic properties compared to simple alkyl substituents.
Conclusion
6-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine represents a promising, yet underexplored, molecule within the medicinally significant class of pyridinyl-triazoles. This guide has provided a foundational understanding of its chemical properties, a plausible and detailed synthetic strategy, and a well-grounded hypothesis for its potential therapeutic applications based on robust data from analogous structures. The insights and protocols presented herein are intended to empower researchers to synthesize, characterize, and evaluate this compound, potentially unlocking new avenues in the development of novel therapeutics for a range of diseases. Further investigation into its biological activity is highly encouraged.
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